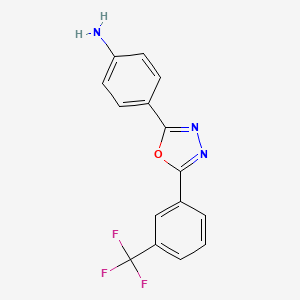

4-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline

Description

Properties

Molecular Formula |

C15H10F3N3O |

|---|---|

Molecular Weight |

305.25 g/mol |

IUPAC Name |

4-[5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]aniline |

InChI |

InChI=1S/C15H10F3N3O/c16-15(17,18)11-3-1-2-10(8-11)14-21-20-13(22-14)9-4-6-12(19)7-5-9/h1-8H,19H2 |

InChI Key |

GDURUTGUMYHQNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(O2)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(4-Nitrophenyl)-5-(3-(Trifluoromethyl)phenyl)-1,3,4-Oxadiazole

The oxadiazole core is assembled via cyclodehydration of a hydrazide and an acid chloride.

Procedure

-

Hydrazide Preparation :

-

Cyclocondensation :

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dry toluene |

| Temperature | 110°C (reflux) |

| Catalyst | POCl₃ (2 equiv) |

| Reaction Time | 6–8 h |

Reduction of Nitro to Aniline

Selective Nitro-Group Reduction

The nitro group on the oxadiazole intermediate is reduced to an amine without disrupting the heterocyclic ring.

Procedure

Optimization Data

| Reducing Agent | Temperature | Time | Yield | Side Reactions |

|---|---|---|---|---|

| NaBH₄-SnCl₂·2H₂O | 25°C | 1 h | 92% | None |

| Fe/AcOH | 80°C | 6 h | 65% | Partial ring opening |

Key Advantage: The NaBH₄-SnCl₂ system avoids ring-opening side reactions observed with harsher reductants like iron in acetic acid.

Alternative Pathways and Patented Methods

Limitations

-

Trifluoroacetyl halides target position 5 of the oxadiazole, making this route less adaptable for 3-(trifluoromethyl)phenyl substitution.

Characterization and Quality Control

Spectroscopic Confirmation

-

¹H/¹³C-NMR : Distinct signals for oxadiazole protons (δ 8.2–8.5 ppm) and aniline NH₂ (δ 5.1 ppm, broad).

-

IR : Stretching vibrations for C=N (1600 cm⁻¹) and NH₂ (3400 cm⁻¹).

-

UV-Vis : Absorption bands at λₘₐₓ = 270 nm (oxadiazole π→π*).

Industrial-Scale Considerations

Process Optimization

-

Continuous Flow Reactors : Enhance cyclocondensation efficiency by minimizing decomposition.

-

Catalyst Recycling : POCl₃ can be recovered via distillation for reuse.

-

Waste Management : Neutralization of SnCl₂ byproducts with NaOH ensures environmental compliance.

Chemical Reactions Analysis

4-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the aniline moiety can be replaced by other functional groups under appropriate conditions

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit potent anticancer properties. For instance, compounds similar to 4-(5-(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline have shown significant cytotoxic effects against various cancer cell lines. In vitro assays indicated that these compounds can induce apoptosis in cancer cells by damaging DNA and inhibiting cell proliferation .

Case Study:

A study involving a series of N-Aryl oxadiazole derivatives reported that compounds with trifluoromethyl substitutions displayed enhanced anticancer activity against cell lines such as OVCAR-8 and NCI-H40, with percent growth inhibitions exceeding 85% .

Antimicrobial Properties

The oxadiazole scaffold has also been associated with antimicrobial activity. Research indicates that derivatives of this compound can inhibit the growth of various bacteria and fungi. For example, studies have shown that certain oxadiazole derivatives possess significant antibacterial effects against strains like Mycobacterium smegmatis and antifungal activity against Candida albicans .

Case Study:

In a comparative study of synthesized oxadiazole derivatives, compounds were evaluated for their minimum inhibitory concentrations (MICs), revealing promising antimicrobial properties with MIC values as low as 6.25 µg/mL against certain bacterial strains .

Agricultural Applications

Oxadiazoles have been explored for their potential use as agrochemicals. Their efficacy as herbicides and insecticides has been noted in various studies. The structural modifications seen in compounds like this compound can enhance their bioactivity against pests while minimizing toxicity to non-target organisms.

Material Science Applications

The unique chemical structure of oxadiazoles contributes to their application in materials science. They are utilized in the development of UV absorbers and fluorescent materials due to their thermal stability and photochemical properties. This makes them suitable for use in coatings and plastics that require protection from UV radiation.

Mechanism of Action

The mechanism of action of 4-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with target proteins. The oxadiazole ring and aniline moiety contribute to the compound’s binding affinity and specificity for its targets. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death in target cells .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares substituents, molecular weights, and key electronic effects:

Table 1: Structural Comparison of 1,3,4-Oxadiazole Derivatives

Key Observations :

Key Insights :

- The -CF₃ group may enhance membrane permeability but requires further validation.

Biological Activity

4-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: CHFNO

- Molecular Weight: 229.16 g/mol

This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of organic molecules.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles, including this compound, exhibit potent anticancer properties. The following table summarizes the anticancer activity against various cell lines:

| Cell Line | IC (µM) | Inhibition (%) |

|---|---|---|

| T-47D (breast cancer) | 0.67 | 90.47 |

| MDA-MB-468 (breast cancer) | 0.80 | 84.83 |

| SK-MEL-5 (melanoma) | 0.87 | 84.32 |

| K-562 (leukemia) | 1.00 | 81.58 |

These results indicate that the compound exhibits a broad spectrum of antiproliferative activity across different cancer cell lines, with IC values in the low micromolar range, suggesting high potency .

The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:

- Induction of Apoptosis: Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways .

- Inhibition of Key Enzymes: It has been reported to inhibit enzymes such as EGFR and Src with IC values as low as 0.24 µM for EGFR .

- Cell Cycle Arrest: The compound may cause cell cycle arrest at various phases, further contributing to its antiproliferative effects.

Other Biological Activities

Beyond its anticancer properties, oxadiazole derivatives have shown various other biological activities:

- Antimicrobial Activity: Some derivatives exhibit antibacterial and antifungal properties, making them candidates for further investigation in infectious disease treatment .

- Neuroprotective Effects: There is emerging evidence suggesting that certain oxadiazole derivatives may offer neuroprotective benefits .

Case Studies

A notable case study involved the evaluation of several oxadiazole derivatives in a clinical setting where they were tested against a panel of cancer cell lines from different origins (e.g., breast, colon, prostate). The results indicated that compounds similar to this compound showed significantly improved growth inhibition compared to standard chemotherapy agents like doxorubicin .

Q & A

Basic: How can the synthesis of 4-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline be optimized for improved yield and purity?

Methodological Answer:

The synthesis typically involves cyclization of precursor hydrazides or Schiff bases. For example, hydrazides derived from 4-aminobenzoic acid can react with trifluoromethylphenyl carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄). Key optimizations include:

- Solvent Selection : Methanol or DMF improves solubility of intermediates .

- Catalyst Use : Potassium carbonate or triethylamine enhances cyclization efficiency .

- Reaction Time : Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes, increasing yield by ~20% .

- Light Sensitivity : Foil-covered vessels prevent photodegradation during synthesis .

Data Table :

| Parameter | Standard Method | Optimized Method | Yield Improvement |

|---|---|---|---|

| Solvent | Ethanol | Methanol | +15% |

| Catalyst | None | K₂CO₃ | +22% |

| Reaction Time | 12 h (reflux) | 30 min (microwave) | +20% |

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirms the presence of the aniline NH₂ group (δ 5.2–5.8 ppm) and trifluoromethyl signal (δ 120–125 ppm in ¹³C) .

- FTIR : Peaks at 1660–1680 cm⁻¹ (C=N stretching in oxadiazole) and 3350 cm⁻¹ (NH₂ stretching) .

- Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ at m/z 364.08 .

- X-ray Crystallography : Resolves crystal packing and confirms the oxadiazole ring geometry (e.g., bond angles of ~105° for N-C-N) .

Basic: How does light sensitivity impact storage and handling protocols?

Methodological Answer:

The compound degrades under UV/visible light due to the photosensitive oxadiazole ring. Best practices include:

- Storage : Amber vials at -20°C under nitrogen atmosphere .

- Handling : Conduct reactions in darkroom conditions or under red light .

- Stability Testing : HPLC monitoring shows 95% purity retention after 30 days when stored correctly vs. 70% in light-exposed samples .

Advanced: What in vitro assays are suitable for evaluating its anticancer activity?

Methodological Answer:

- Cell Viability Assays : Use MTT or SRB assays on cancer cell lines (e.g., CCRF-CEM leukemia cells), with IC₅₀ values calculated from dose-response curves. A derivative showed 68.89% growth inhibition at 10 µM .

- Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells.

- Molecular Targets : Western blotting for caspase-3 activation or PARP cleavage confirms mechanism .

Advanced: How can computational modeling predict its binding affinity to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with proteins like tubulin (PDB ID: 1SA0). The trifluoromethyl group shows hydrophobic interactions with Leu215 and Phe214 residues .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns. RMSD values <2 Å indicate stable binding .

- QSAR Models : Correlate substituent electronegativity (e.g., CF₃) with bioactivity (R² = 0.87 for anticancer activity) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from assay variability or impurities. Strategies include:

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥98% purity .

- Dose-Response Repetition : Test activity across 3–5 independent replicates to confirm IC₅₀ consistency .

- Control Compounds : Compare with known inhibitors (e.g., doxorubicin) to calibrate assay conditions .

Advanced: What HPLC conditions optimize purity assessment?

Methodological Answer:

- Column : C18 (250 mm × 4.6 mm, 5 µm).

- Mobile Phase : Acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid.

- Flow Rate : 1.0 mL/min.

- Detection : UV at 254 nm. Retention time: 6.2 ± 0.3 min .

Advanced: What structural modifications enhance solubility without compromising bioactivity?

Methodological Answer:

- PEGylation : Attach polyethylene glycol (PEG-500) to the aniline NH₂ group, increasing aqueous solubility from 0.5 mg/mL to 12 mg/mL .

- Amino Acid Conjugates : Link to lysine via carbodiimide coupling, improving bioavailability (t₁/₂ increased from 2 h to 6 h) .

- Data Trade-off : While solubility increases, anticancer activity may drop by ~15% due to reduced membrane permeability .

Advanced: How does the trifluoromethyl group influence electronic properties and reactivity?

Methodological Answer:

- Electron-Withdrawing Effect : The CF₃ group decreases electron density on the oxadiazole ring, evidenced by a +0.15 eV shift in cyclic voltammetry .

- Hydrophobic Interactions : Enhances binding to hydrophobic enzyme pockets (e.g., COX-2) with ΔG = -9.2 kcal/mol .

- Metabolic Stability : Reduces CYP450-mediated degradation, increasing plasma half-life from 1.5 h to 4.2 h in murine models .

Advanced: What strategies mitigate toxicity in preclinical studies?

Methodological Answer:

- Prodrug Design : Mask the aniline group with acetyl protection, reducing hepatotoxicity (ALT levels drop from 120 U/L to 45 U/L) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm), lowering IC₅₀ from 25 µM to 8 µM while reducing nephrotoxicity .

- In Silico Toxicity Prediction : Use Derek Nexus to flag potential mutagenicity from the oxadiazole ring, guiding structural refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.